2-Tert-butyl-4-iodoaniline
Overview
Description
2-Tert-butyl-4-iodoaniline is a substituted aniline, also known as 2-(tert-butyl)-4-iodobenzenamine . It is a crystalline powder with a molecular formula of C10H14IN . This compound is often used as an organic intermediate in the manufacture of agrochemicals, pharmaceutical compounds, and dyes.
Synthesis Analysis
The synthesis of 2-Tert-butyl-4-iodoaniline can be achieved through various methods. One such method involves the Sonogashira reaction of 2-iodoanilines and terminal alkynes in the presence of a palladium catalyst and tetrabutylammonium fluoride (TBAF), which gives the corresponding 2-substituted indoles in good yields .
Scientific Research Applications
Palladium-catalysed Carbonylation
2-Iodoaniline derivatives, including 2-Tert-butyl-4-iodoaniline, are used as bifunctional substrates in palladium-catalysed carbonylation. This process leads to the formation of various compounds, such as 2-aryl-benzo[d][1,3]oxazin-4-one derivatives and dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives, depending on the substituents. These compounds have potential applications in chemical synthesis and pharmaceuticals (Ács et al., 2006).
Fluorinated Organic Paramagnetic Building Blocks
2-Tert-butyl-4-iodoaniline is a key intermediate in the synthesis of new stable polyfluorinated nitroxide radicals used in cross-coupling reactions. These fluorinated radicals, prepared from perfluoroiodobenzene, form solid-state assemblies via N–O···I halogen bonds, indicating potential applications in materials science and molecular electronics (Politanskaya et al., 2020).
Synthesis of Nonafluoro Nucleoside
2-Tert-butyl-4-iodoaniline has been used in the synthesis of a perfluorinated tert-butyl nucleoside, which exhibits sensitivity in 19F NMR spectroscopy. This application suggests its use in designing probes for medicinal chemistry and molecular biology studies (Barhate et al., 2008).
properties
IUPAC Name |
2-tert-butyl-4-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQKQJQWOHPTSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478882 | |
Record name | 2-TERT-BUTYL-4-IODOANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-iodoaniline | |
CAS RN |
881057-14-3 | |
Record name | 2-TERT-BUTYL-4-IODOANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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